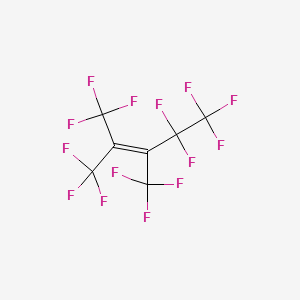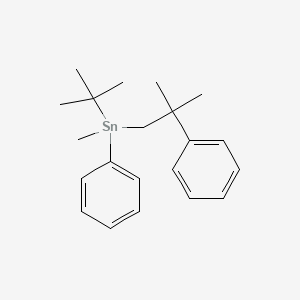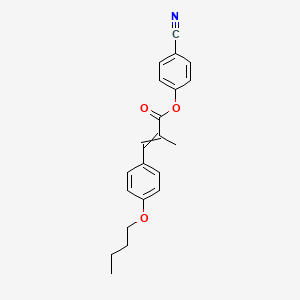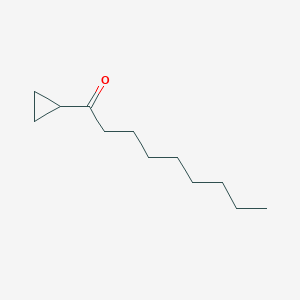![molecular formula C11H17NO3 B14609871 1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate CAS No. 61071-45-2](/img/structure/B14609871.png)
1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate is an organic compound characterized by its unique structure, which includes an acetyl group, a methylamino group, and a penta-1,3-dien-3-yl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate typically involves the following steps:
Formation of the penta-1,3-dien-3-yl acetate moiety: This can be achieved through the reaction of an appropriate diene with acetic anhydride under acidic conditions.
Introduction of the acetyl(methyl)amino group: This step involves the acetylation of a methylamine precursor using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl(methyl)amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate exerts its effects involves interactions with specific molecular targets and pathways. The acetyl(methyl)amino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate: shares similarities with other acetylated amines and dienes, such as:
Uniqueness: The unique combination of the acetyl(methyl)amino group and the penta-1,3-dien-3-yl acetate moiety distinguishes this compound from other similar compounds. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
CAS No. |
61071-45-2 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
[1-[acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl] acetate |
InChI |
InChI=1S/C11H17NO3/c1-8(2)11(15-10(4)14)6-7-12(5)9(3)13/h6-7H,1-5H3 |
InChI Key |
FHAQWOIUSPXEHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C=CN(C)C(=O)C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-3-[2-[3-(methylamino)-3-oxopropyl]sulfanylpropan-2-ylsulfanyl]propanamide](/img/structure/B14609794.png)












